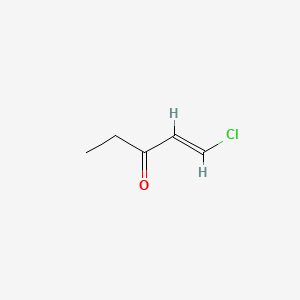

(E)-1-chloropent-1-en-3-one

説明

BenchChem offers high-quality (E)-1-chloropent-1-en-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-chloropent-1-en-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(E)-1-chloropent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c1-2-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMFGANUEMXVTA-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C=C/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309763 | |

| Record name | (1E)-1-Chloro-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58953-12-1 | |

| Record name | (1E)-1-Chloro-1-penten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58953-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorovinyl ethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058953121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1E)-1-Chloro-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROVINYL ETHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEY4X396P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

(E)-1-chloropent-1-en-3-one 1H and 13C NMR chemical shifts and coupling constants

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (E)-1-chloropent-1-en-3-one

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds.[1] For researchers, scientists, and professionals in drug development, a comprehensive understanding of ¹H and ¹³C NMR is pivotal for the structural elucidation and characterization of novel chemical entities. This guide focuses on (E)-1-chloropent-1-en-3-one, an α,β-unsaturated ketone. This structural motif is a key component in numerous biologically active compounds and synthetic intermediates.

The defining feature of an α,β-unsaturated ketone is the conjugation of a carbon-carbon double bond with a carbonyl group. This electronic communication between the π-systems gives rise to characteristic chemical shifts and coupling constants in their NMR spectra. The electron-withdrawing nature of the carbonyl group deshields the β-carbon and its attached proton, resulting in downfield chemical shifts, while the α-carbon and its proton are comparatively more shielded.[1] This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral data for (E)-1-chloropent-1-en-3-one, explains the underlying principles governing the spectral features, and presents a robust experimental protocol for data acquisition.

Predicted NMR Data for (E)-1-chloropent-1-en-3-one

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for (E)-1-chloropent-1-en-3-one. These values are estimated based on data from structurally similar compounds, such as (E)-5,5,5-trichloropent-3-en-2-one[2], and established principles of NMR spectroscopy for α,β-unsaturated systems.[1][3]

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | 6.70 - 6.90 | Doublet | ³J(H1-H2) = 14.0 - 16.0 |

| H2 | 7.00 - 7.20 | Doublet | ³J(H1-H2) = 14.0 - 16.0 |

| H4 (CH₂) | 2.70 - 2.90 | Quartet | ³J(H4-H5) = 7.0 - 7.5 |

| H5 (CH₃) | 1.10 - 1.25 | Triplet | ³J(H4-H5) = 7.0 - 7.5 |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.0 ppm)

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C1 | 128.0 - 132.0 |

| C2 | 142.0 - 146.0 |

| C3 (C=O) | 198.0 - 202.0 |

| C4 (CH₂) | 35.0 - 38.0 |

| C5 (CH₃) | 8.0 - 10.0 |

Spectral Interpretation and Causality

A thorough understanding of the factors influencing chemical shifts and coupling constants is crucial for accurate spectral interpretation. The electronic environment of each nucleus, shaped by inductive effects, resonance, and stereochemistry, dictates its resonance frequency.

¹H NMR Spectrum Analysis

The proton NMR spectrum of (E)-1-chloropent-1-en-3-one is expected to show four distinct signals, each corresponding to a unique proton environment.

-

Olefinic Protons (H1 and H2): The protons on the carbon-carbon double bond, H1 and H2, are expected to appear in the downfield region of the spectrum (6.70 - 7.20 ppm). This is due to the deshielding effect of the conjugated π-system and the electron-withdrawing carbonyl group.[1] The trans relationship of these protons is confirmed by a large vicinal coupling constant (³J) in the range of 14-18 Hz.[4][5] H2 is predicted to be further downfield than H1 due to the stronger deshielding effect of the adjacent carbonyl group. The chlorine atom on C1 will also influence the chemical shift of H1, causing a downfield shift compared to an unsubstituted vinyl proton.[6]

-

Ethyl Group Protons (H4 and H5): The protons of the ethyl group are in a typical aliphatic environment. The methylene protons (H4) are adjacent to the carbonyl group, which deshields them, resulting in a chemical shift around 2.70 - 2.90 ppm. These protons will appear as a quartet due to coupling with the three neighboring methyl protons (H5). The methyl protons (H5) are further from the carbonyl group and are expected to resonate at a more upfield position, around 1.10 - 1.25 ppm, appearing as a triplet due to coupling with the two methylene protons (H4). The coupling constant for the ethyl group (³J(H4-H5)) is typically around 7.0 - 7.5 Hz.[4]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, one for each carbon atom in the molecule.

-

Carbonyl Carbon (C3): The carbonyl carbon is the most deshielded carbon in the molecule, with a predicted chemical shift in the range of 198.0 - 202.0 ppm. This is characteristic of α,β-unsaturated ketones.[3][7]

-

Olefinic Carbons (C1 and C2): The two sp² hybridized carbons of the double bond are found in the region of 128.0 - 146.0 ppm. Due to the polarization of the π-system by the carbonyl group, the β-carbon (C2) is more electron-deficient and thus more deshielded than the α-carbon (C1).[1][8] The chlorine substituent on C1 will also contribute to its chemical shift.

-

Ethyl Group Carbons (C4 and C5): The sp³ hybridized carbons of the ethyl group appear in the upfield region of the spectrum. The methylene carbon (C4), being directly attached to the carbonyl group, is more deshielded (35.0 - 38.0 ppm) than the terminal methyl carbon (C5) (8.0 - 10.0 ppm).

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.

NMR Sample Preparation Workflow

Caption: 2D NMR Structural Elucidation Strategy.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For (E)-1-chloropent-1-en-3-one, cross-peaks would be observed between H1 and H2, and between H4 and H5, confirming their vicinal relationships.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. It would show correlations for C1-H1, C2-H2, C4-H4, and C5-H5.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations between H2 and C3 (carbonyl) and between H4 and C3 would be expected.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is fundamental to the structural characterization of organic molecules like (E)-1-chloropent-1-en-3-one. By understanding the interplay of electronic and steric effects, researchers can confidently predict and interpret chemical shifts and coupling constants. The application of one- and two-dimensional NMR techniques, guided by the robust experimental protocols outlined in this guide, provides an unequivocal pathway to structural elucidation, an essential step in the fields of chemical research and drug development.

References

-

Leda, T., & Seiji, F. (2006, March 27). Studies of the Solvent Effects on the Chemical Shifts in NMR Spectroscopy. III. The Benzene Solutions of Cyclic Ketones and Lactones. Oxford Academic. Retrieved from [Link]

-

Williams, D. H., & Bhacca, N. S. (1965). SOLVENT EFFECTS IN NMR SPECTROSCOPY-III1. ElectronicsAndBooks. Retrieved from [Link]

- Friebolin, H. (2005). Basic One- and Two-Dimensional NMR Spectroscopy (4th ed.).

-

University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

-

Ali, B. M., et al. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible. Retrieved from [Link]

-

Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]

-

Maciel, G. E. (n.d.). Solvent Effects on the C13 Chemical Shift of the Carbonyl Group of Acetone. Retrieved from [Link]

-

Stothers, J. B., & Lauterbur, P. C. (1964). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. ResearchGate. Retrieved from [Link]

-

University of Ottawa. (2012, August 17). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. RSC Publishing. Retrieved from [Link]

-

Vaslyaeva, E. V., et al. (2022). 5,5,5-Trichloropent-3-en-one as a Precursor of 1,3-Bi-centered Electrophile in Reactions with Arenes in Brønsted Superacid CF3SO3H. Synthesis of 3-Methyl-1-trichloromethylindenes. MDPI. Retrieved from [Link]

-

Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

Cusack, K. P., et al. (2004). A 13C NMR approach to categorizing potential limitations of alpha,beta-unsaturated carbonyl systems in drug-like molecules. PubMed. Retrieved from [Link]

-

YouTube. (2021, May 16). Lec16 - 1H Coupling Constants and Alkenes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChemLite. (n.d.). (1e)-1-chloropent-1-en-3-one. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

CASPRE. (n.d.). 13 C NMR Predictor. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). Stacked 1 H NMR spectra of 1-fluoropentane, 1-chloropentane,.... Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PMC. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

-

(n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). 1 H– 1 H Coupling in Proton NMR. Retrieved from [Link]

-

Scribd. (n.d.). 13C NMR Chemical Shifts of 1-Penten-3-One. Retrieved from [Link]

-

Marquez-Chacon, A. E., et al. (2023). Synthesis and antimicrobial activity of new ent-kaurene-type diterpenoid derivatives. Eur. J. Chem., 14, 478-485. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. A 13C NMR approach to categorizing potential limitations of alpha,beta-unsaturated carbonyl systems in drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

FT-IR and Mass Spectrometry Characterization of (E)-1-chloropent-1-en-3-one: A Technical Guide for Advanced Synthesis

Executive Summary

(E)-1-chloropent-1-en-3-one (CAS 58953-12-1) is a critical bifunctional building block, functioning as an ethyl β -chlorovinyl ketone[1]. In modern pharmaceutical development, it is extensively utilized as a structural linchpin in the enantioselective total synthesis of specialized pro-resolving mediators (SPMs) such as Resolvins D2, D3, and E1[2][3]. Its architecture—an α,β -unsaturated ketone conjugated with a vinylic chloride—makes it highly reactive for addition-elimination sequences and cross-coupling reactions.

As structural integrity and isomeric purity (E-configuration) dictate the success of downstream stereochemical steps, rigorous analytical characterization is non-negotiable. This whitepaper details the causality-driven methodologies for evaluating this compound using Fourier Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS).

FT-IR Spectroscopic Characterization

The Causality of Vibrational Shifts

The FT-IR spectrum of (E)-1-chloropent-1-en-3-one is governed by the electronic interplay between the carbonyl group, the adjacent alkene, and the electronegative chlorine atom. While saturated aliphatic ketones typically exhibit a carbonyl (C=O) stretch at ~1715 cm⁻¹, conjugation with the carbon-carbon double bond delocalizes the π -electrons[4][5]. This delocalization weakens the C=O bond, predictably shifting the absorption to a lower wavenumber (1685–1666 cm⁻¹). Furthermore, the vinylic chloride introduces a distinct C–Cl stretching mode in the fingerprint region, heavily influenced by the mass of the halogen[6].

Quantitative Data Summary

Table 1: Key FT-IR Vibrational Assignments

| Functional Group | Mode | Expected Wavenumber (cm⁻¹) | Diagnostic Significance |

| Carbonyl (C=O) | Stretching | 1665 – 1685 | Indicates α,β -unsaturated conjugation[4]. |

| Alkene (C=C) | Stretching | 1580 – 1620 | Confirms the presence of the vinyl group. |

| C-H (Vinylic) | Bending (trans) | 960 – 980 | Validates the (E)-stereochemistry of the double bond. |

| C-Cl | Stretching | 720 – 760 | Confirms the vinylic chloride substitution[6]. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Self-Validating Design: This protocol incorporates a second-derivative mathematical validation step to prevent false positives caused by overlapping ambient moisture bands.

-

Instrument Preparation: Purge the FT-IR spectrometer (e.g., Bruker Tensor 27) with dry nitrogen to eliminate atmospheric H₂O and CO₂ interference[2]. Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

-

Sample Application: Deposit 1–2 μ L of neat (E)-1-chloropent-1-en-3-one (a light yellow oil) directly onto the ATR crystal[1]. Ensure complete sensor coverage without introducing air bubbles, which cause refractive scattering.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans to maximize the signal-to-noise ratio.

-

Spectral Processing & Validation: Apply ATR correction algorithms to compensate for wavelength-dependent penetration depth. Perform a second-derivative analysis on the 1600–1700 cm⁻¹ region. Causality check: The derivative must resolve the conjugated C=O stretch distinctly from the adjacent C=C stretch, inherently validating the presence of the α,β -unsaturated system without ambient interference.

Mass Spectrometry Profiling

Fragmentation Logic and Isotopic Signatures

Mass spectrometry provides definitive molecular weight and structural connectivity data. Under Electron Ionization (EI, 70 eV), the molecule undergoes characteristic fragmentation driven by the stability of the resulting acylium ions. The presence of a single chlorine atom yields a distinct isotopic signature (an approximate 3:1 ratio of ³⁵Cl to ³⁷Cl) in the molecular ion cluster.

The dominant fragmentation pathway is α -cleavage adjacent to the carbonyl group[5]. Cleavage of the C3–C4 bond results in the loss of an ethyl radical, yielding a chlorine-retaining fragment. Conversely, cleavage of the C2–C3 bond ejects the chlorovinyl radical, yielding a highly stable propionyl cation.

Quantitative Data Summary

Table 2: Diagnostic MS Fragments (EI, 70 eV)

| m/z Ratio | Ion Composition | Relative Abundance | Fragmentation Mechanism |

| 118 / 120 | [C₅H₇³⁵ClO]⁺ / [C₅H₇³⁷ClO]⁺ | Moderate (3:1) | Molecular Ion (M⁺) |

| 89 / 91 | [C₃H₂³⁵ClO]⁺ / [C₃H₂³⁷ClO]⁺ | High (3:1) | α -cleavage: Loss of ethyl radical (M - 29) |

| 57 | [C₃H₅O]⁺ | Base Peak (100%) | α -cleavage: Loss of chlorovinyl radical (M - 61) |

| 29 | [C₂H₅]⁺ | Moderate | Secondary fragmentation of the ethyl group |

Experimental Protocol: GC-EI-MS Analysis

Self-Validating Design: This methodology leverages the natural ³⁵Cl/³⁷Cl isotopic distribution as an internal validation metric, instantly flagging isobaric interferences that lack this signature.

-

Sample Preparation: Dilute the sample to 100 μ g/mL in anhydrous dichloromethane (DCM) to prevent enolization or degradation of the reactive vinylic chloride.

-

Chromatographic Separation: Inject 1 μ L into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25 μ m). Use helium carrier gas at 1.0 mL/min. Program the oven: 50°C for 2 min, ramp at 15°C/min to 250°C.

-

Ionization & Detection: Transfer the eluent to the MS source heated to 230°C. Apply 70 eV electron ionization and scan from m/z 20 to 300.

-

Data Interpretation & Validation: Extract ion chromatograms (EIC) for m/z 118, 120, and 57. Causality check: Calculate the abundance ratio of m/z 118 to 120. The method self-authenticates the structural assignment only if a strict 3:1 isotopic ratio is observed, confirming the retention of the β -chloride prior to downstream synthetic utilization.

Analytical Workflow Visualization

The following diagram maps the logical execution and data convergence required to validate (E)-1-chloropent-1-en-3-one prior to use in complex lipid total synthesis.

Analytical workflow for characterizing (E)-1-chloropent-1-en-3-one via FT-IR and MS.

Conclusion

The successful integration of (E)-1-chloropent-1-en-3-one into the total synthesis of complex molecules relies heavily on its initial characterization. By combining the functional group mapping of ATR-FTIR with the structural connectivity and isotopic validation of EI-MS, researchers establish a robust, self-validating analytical framework. Understanding the causality behind the spectral shifts and fragmentation patterns ensures that only geometrically and chemically pure linchpins advance into the reactor.

References

-

A Modular, Enantioselective Synthesis of Resolvins D3, E1, and Hybrids Source: Organic Letters (acs.org) URL:[Link]

-

Total synthesis of the endogenous inflammation resolving lipid resolvin D2 using a common lynchpin Source: Beilstein Journal of Organic Chemistry (researchgate.net) URL:[Link]

-

19.14: Spectroscopy of Aldehydes and Ketones Source: Chemistry LibreTexts URL:[Link]

-

High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride Source: Spectrochimica Acta (researchgate.net) URL:[Link]

-

CAS No : 105-32-8 | Product Name : Ethyl β-Chlorovinyl Ketone Source: Pharmaffiliates URL:[Link]

Sources

Mechanism of formation for (E)-1-chloropent-1-en-3-one in organic synthesis

Mechanistic Paradigms and Synthetic Workflows for (E)-1-Chloropent-1-en-3-one: A Technical Whitepaper

Introduction: The Strategic Value of (E)-1-Chloropent-1-en-3-one

In advanced organic synthesis and drug development, β-chlorovinyl ketones serve as indispensable bifunctional building blocks. Among these, (E)-1-chloropent-1-en-3-one (CAS: 58953-12-1) stands out due to its highly reactive Michael acceptor profile and its utility as a precursor for cross-coupling reactions. As a Senior Application Scientist, I approach the synthesis of this C5 synthon not merely as a sequence of chemical additions, but as a highly orchestrated stereoelectronic system. Understanding the causality behind its formation is critical for scaling up production for downstream pharmaceutical applications, such as the synthesis of Resolvin E1, Ethchlorvynol, and Cryptophycin 1.

Mechanistic Elucidation: Stereoselective Friedel-Crafts Acylation

The primary industrial and laboratory route to (E)-1-chloropent-1-en-3-one is the Friedel-Crafts-type acylation of acetylene gas with propionyl chloride. This reaction is governed by strict stereoelectronic controls that dictate the exclusive formation of the (E)-isomer.

The Causality of the Mechanism:

-

Lewis Acid Activation: The reaction is initiated by a Lewis acid (traditionally stoichiometric AlCl3 ). The aluminum center coordinates with the carbonyl oxygen or the chlorine atom of propionyl chloride, promoting the departure of the chloride ion to form a highly electrophilic propanoyl cation (acylium ion, [CH3CH2C≡O]+ ) and an [AlCl4]− counterion.

-

Electrophilic Attack: Acetylene ( HC≡CH ), acting as a π -nucleophile, attacks the linear acylium ion. This generates a high-energy, localized vinyl cation intermediate.

-

Stereoselective Trapping (Anti-Addition): The critical stereodetermining step is the nucleophilic attack of the chloride ion (delivered from the [AlCl4]− complex) onto the vinyl cation. Due to the steric bulk of the newly attached acyl group and the electrostatic repulsion between the incoming chloride and the carbonyl oxygen, the chloride ion attacks from the less hindered face. This anti-addition exclusively yields the trans geometry between the acyl group and the chlorine atom, resulting in the (E)-configuration.

Caption: Mechanistic pathway of Friedel-Crafts acylation forming (E)-1-chloropent-1-en-3-one.

Experimental Workflow: Self-Validating Protocol in Ionic Liquids

Historically, this synthesis relied on highly toxic chlorinated solvents like carbon tetrachloride ( CCl4 ) or 1,2-dichloroethane, yielding ~81% of the product as demonstrated in the 1[1]. However, modern green chemistry protocols utilize chloroaluminate ionic liquids (ILs), which act as both the solvent and the Lewis acid catalyst, drastically improving yields and environmental profiles (2)[2].

Step-by-Step Methodology (Ionic Liquid Route):

-

Step 1: Catalyst/Solvent Preparation. In a dry argon atmosphere, mix 1-butyl-3-methylimidazolium chloride ([bmim]Cl) with anhydrous AlCl3 (molar fraction 0.70).

-

Causality: The 0.70 molar fraction ensures an excess of AlCl3 , driving the formation of the Lewis acidic [Al2Cl7]− species required to generate the acylium ion[2].

-

Validation Checkpoint: The mixture must form a homogenous, clear liquid. Turbidity indicates moisture contamination, which will prematurely quench the catalyst.

-

-

Step 2: Acyl Chloride Addition. Cool the IL to 0 °C. Add propionyl chloride dropwise over 30 minutes.

-

Causality: Dropwise addition controls the highly exothermic generation of the acylium ion, preventing localized hot spots that trigger side reactions or substrate degradation.

-

-

Step 3: Acetylene Purging. Bubble dry acetylene gas continuously through the mixture at 0 °C for 2–4 hours.

-

Causality: Continuous purging maintains substrate saturation, driving the equilibrium of the electrophilic addition forward.

-

-

Step 4: Low-Temperature Quenching. Carefully pour the reaction mixture over crushed ice.

-

Causality: Rapid quenching destroys the active Lewis acid catalyst. The ultra-low temperature mitigates the risk of hydrolyzing the newly formed β-chlorovinyl ketone.

-

-

Step 5: Isolation & Stabilization. Extract with diethyl ether, wash with saturated NaHCO3 , dry over MgSO4 , and concentrate. Purify via vacuum distillation. Immediately add 0.1% hydroquinone.

-

Causality: Aliphatic β-chlorovinyl ketones are inherently unstable and prone to radical-mediated polymerization. Hydroquinone acts as a radical scavenger, preserving the integrity of the product during storage at 4 °C[2].

-

Caption: Step-by-step experimental workflow for the synthesis of (E)-1-chloropent-1-en-3-one.

Quantitative Data Analysis

The transition from traditional halogenated solvents to ionic liquids represents a massive leap in process efficiency. Below is a comparative analysis of the synthesis metrics.

Table 1: Comparative Metrics for (E)-1-chloropent-1-en-3-one Synthesis Methodologies

| Parameter | Traditional Friedel-Crafts | Ionic Liquid-Mediated |

| Solvent System | CCl4 or 1,2-Dichloroethane | Chloroaluminate IL ([bmim]Cl- AlCl3 ) |

| Catalyst Role | Stoichiometric AlCl3 | IL acts as both solvent & Lewis acid |

| Isolated Yield | 50% – 81% | 85% – 92% |

| Stereoselectivity | High (Predominantly E-isomer) | High (Predominantly E-isomer) |

| Environmental Impact | High (Toxic, volatile halogenated solvents) | Low (Recyclable, non-volatile) |

| Literature Source | 1[1] | 2[2] |

Downstream Applications in Advanced Therapeutics

The strategic value of (E)-1-chloropent-1-en-3-one is best illustrated by its integration into the total synthesis of complex active pharmaceutical ingredients (APIs):

-

Resolvin E1 (RvE1): In the multikilogram clinical production of the pro-resolving lipid mediator RvE1, (E)-1-chloropent-1-en-3-one is utilized to construct the C16–C20 segment. The (E)-vinyl chloride moiety undergoes a highly controlled addition/elimination sequence to install an (E)-vinyl iodide, which is an absolute prerequisite for a subsequent Sonogashira cross-coupling (3)[3].

-

Ethchlorvynol: This classic sedative-hypnotic agent is synthesized via a direct ethynylation reaction. Lithium acetylide is reacted with 1-chloro-1-penten-3-one in liquid ammonia, followed by an acidic work-up to yield the tertiary carbinol (4)[4].

-

Cryptophycin 1: In the stereospecific synthesis of this potent antitumor depsipeptide, the ketone acts as a precursor to a vinylogous acid chloride, eventually forming the critical diene unit required for a key hetero-Diels-Alder cycloaddition[1].

Conclusion

The synthesis of (E)-1-chloropent-1-en-3-one via the Friedel-Crafts acylation of acetylene is a masterclass in stereoelectronic control. By transitioning from traditional halogenated solvents to chloroaluminate ionic liquids, process chemists can achieve self-validating, high-yield workflows that are both environmentally conscious and highly scalable. Proper handling, low-temperature quenching, and the immediate introduction of radical scavengers are non-negotiable parameters to ensure the integrity of this highly reactive C5 synthon for downstream pharmaceutical applications.

References

-

Title: Improved Synthesis of the C16–C20 Segment of Resolvin E1 Using Enantioselective Ketone Reduction and Lipase-Catalyzed Resolution. Source: Organic Process Research & Development (ACS Publications). URL: 3

-

Title: Stereospecific Synthesis of Cryptophycin 1. Source: Organic Letters (ACS Publications). URL: 1

-

Title: Efficient Synthesis of β-Chlorovinylketones from Acetylene in Chloroaluminate Ionic Liquids. Source: Organic Letters (ACS Publications). URL: 2

-

Title: Ethchlorvynol. Source: Wikipedia. URL: 4

Sources

Physicochemical Properties and Thermodynamic Stability of (E)-1-Chloropent-1-en-3-one: A Comprehensive Technical Guide

Executive Summary

(E)-1-chloropent-1-en-3-one (CAS: 58953-12-1), frequently referred to in literature as ethyl β -chlorovinyl ketone, is a highly reactive α , β -unsaturated ketone[1][2]. As a bifunctional electrophile, it serves as a critical building block in the synthesis of complex natural products, hypnotics, and anticonvulsant therapeutics[2][3]. This whitepaper provides an in-depth analysis of its physicochemical profile, thermodynamic stability—specifically its propensity for E-Z interconversion—and field-proven protocols for its synthesis and isolation.

Physicochemical Profiling

Understanding the baseline properties of (E)-1-chloropent-1-en-3-one is essential for optimizing storage, handling, and downstream reaction conditions. As an enone, the molecule features a conjugated system that dictates both its physical state and its chemical reactivity[1][4].

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| IUPAC Name | (E)-1-chloropent-1-en-3-one |

| Common Synonyms | Ethyl β -chlorovinyl ketone, (1E)-1-chloro-1-penten-3-one |

| CAS Registry Number | 58953-12-1 (E-isomer); 105-32-8 (Unspecified isomer)[1][2] |

| Molecular Formula | C5H7ClO[1][4] |

| Molecular Weight | 118.56 g/mol [1][4] |

| Density | 1.047 - 1.070 g/cm³ (@ 23 °C)[1][4] |

| Boiling Point | 55-56 °C at 27 Torr; 161.3 °C at 760 mmHg[1][4] |

| Appearance | Light yellow oil[2] |

| Storage Conditions | 2-8 °C, under inert atmosphere (Argon/Nitrogen)[2] |

Thermodynamic Stability and E-Z Interconversion

Causality of Isomerization

Conjugated double bonds in enamino carbonyls and α , β -unsaturated ketones are notoriously prone to room-temperature E-Z interconversion[5]. In (E)-1-chloropent-1-en-3-one, the extended π -conjugation between the carbonyl oxygen and the alkene double bond allows for significant electron delocalization. This resonance imparts partial single-bond character to the C=C bond, drastically lowering the rotational energy barrier compared to isolated alkenes[6].

While the (E)-isomer is thermodynamically favored due to minimized steric repulsion between the bulky chlorine atom and the ethyl ketone moiety, equilibration with the sterically hindered (Z)-isomer can occur rapidly. This is particularly evident under catalytic, acidic, or basic conditions, which further lower the activation energy for bond rotation[5][6].

Analytical Detection Workflows

Historically, chemists relied on Variable-Temperature (VT) NMR to observe this equilibration by freezing out the conformers. However, modern analytical workflows prioritize 1D and 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY)[5]. These techniques are superior because they detect equilibrating diastereomers at room temperature, eliminating the need for complex dry gas and chilling setups while providing direct evidence of chemical exchange[5][6].

Thermodynamic E-Z interconversion pathway of 1-chloropent-1-en-3-one and its NMR detection logic.

Synthesis and Isolation Workflows

The most authoritative and scalable method for synthesizing (E)-1-chloropent-1-en-3-one is the Friedel-Crafts acylation of dry acetylene with propionyl chloride[3][7]. This reaction leverages a Lewis acid catalyst to generate a highly electrophilic acylium ion, which subsequently undergoes nucleophilic attack by the alkyne.

Self-Validating Protocol: Friedel-Crafts Acylation

-

Apparatus Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a low-temperature thermometer. Flush the system continuously with dry argon to prevent moisture-induced catalyst degradation.

-

Reagent Preparation: Dissolve propionyl chloride (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or a suitable non-coordinating solvent.

-

Catalyst Activation: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃, 1.1 eq) in portions. Causality: The Lewis acid coordinates with the acyl chloride, generating the reactive propionyl cation (acylium ion) required to attack the weak nucleophile[3][7].

-

Acetylene Addition: Bubble dry acetylene gas through the mixture at room temperature. The acylium ion attacks the electron-rich alkyne, forming a vinyl cation intermediate, which is subsequently trapped by a chloride ion to yield the β -chlorovinyl ketone[3][7].

-

Quenching & Extraction: Carefully pour the reaction mixture over crushed ice to safely hydrolyze the aluminum complex. Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual acid) and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent under reduced pressure. Isolate the pure (E)-1-chloropent-1-en-3-one via vacuum distillation. Collect the fraction boiling at 55-56 °C under 27 Torr. Expected Yield: ~81%[3][7].

Step-by-step synthetic workflow for (E)-1-chloropent-1-en-3-one via Friedel-Crafts acylation.

Applications in Advanced Drug Development

Beyond its utility as a general intermediate for hypnotics and anticonvulsants[2], (E)-1-chloropent-1-en-3-one is a cornerstone in the stereospecific total synthesis of Cryptophycin 1[3][7]. Cryptophycin 1 is a highly potent macrocyclic depsipeptide originally isolated from the cyanobacterium Nostoc linckia[3]. It exhibits broad-spectrum antitumor activity by destabilizing microtubules and inducing apoptosis[7].

During the synthesis of Cryptophycin 1, (E)-1-chloropent-1-en-3-one undergoes addition with methanol to form 1,1-dimethoxy-3-pentanone, followed by elimination to generate a critical diene intermediate[3][7]. This diene is subsequently utilized in a stereoconvergent hetero-Diels-Alder reaction to establish the complex stereochemistry of Unit A of the cryptophycin core[7]. The reliable thermodynamic stability and predictable reactivity of the (E)-isomer make it indispensable for achieving the high enantiomeric purity required in such advanced medicinal chemistry campaigns.

References

-

Title: (E)-1-chloropent-1-en-3-one | CAS#:58953-12-1 | Chemsrc Source: chemsrc.com URL: [Link]

-

Title: Stereospecific Synthesis of Cryptophycin 1 | Organic Letters - ACS Publications Source: acs.org URL: [Link]

-

Title: CAS No : 105-32-8 | Product Name : Ethyl β-Chlorovinyl Ketone | Pharmaffiliates Source: pharmaffiliates.com URL: [Link]

-

Title: Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers Source: nih.gov URL: [Link]

-

Title: Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega Source: acs.org URL: [Link]

-

Title: Synthesis of Medicinal Agents from Plants [1 ed.] Source: dokumen.pub URL: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. dokumen.pub [dokumen.pub]

- 4. (E)-1-chloropent-1-en-3-one | CAS#:58953-12-1 | Chemsrc [chemsrc.com]

- 5. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Crystallographic Data and 3D Molecular Conformation of (E)-1-chloropent-1-en-3-one: A Technical Guide for Advanced Synthesis and Structural Analysis

Executive Summary

(E)-1-chloropent-1-en-3-one (CAS: 58953-12-1) is a stereochemically defined, highly versatile β -chlorovinyl ketone. It serves as a critical building block in advanced organic synthesis, most notably acting as the primary raw material for constructing the C16–C20 segment of the endogenous anti-inflammatory metabolite Resolvin E1 .

Despite its synthetic utility, acquiring precise crystallographic data and mapping its 3D molecular conformation presents a unique analytical challenge: the compound is a liquid at room temperature (boiling point ~161.3 °C). This whitepaper synthesizes current computational conformational models with field-proven crystallographic protocols, providing drug development professionals with a comprehensive guide to handling and analyzing this reactive intermediate.

3D Molecular Conformation and Stereoelectronic Properties

The reactivity of α,β -unsaturated enones is inextricably linked to their 3D conformation, specifically the rotation around the C-C single bond connecting the alkene and the carbonyl group.

Unlike their (Z)-isomers, which typically adopt a planar s-cis conformation, (E)- β -chlorovinyl ketones like (E)-1-chloropent-1-en-3-one predominantly exist in a nonplanar s-cis conformation .

-

The Causality of Conformation: If (E)-1-chloropent-1-en-3-one were to adopt a strictly planar geometry, it would suffer from severe steric repulsion between the bulky ethyl group at the ketone α -position and the vinylic chlorine atom. To relieve this steric strain, the molecule twists out of planarity.

-

Impact on Reactivity: While this nonplanar geometry disrupts a fully extended conjugated π -system, it creates a highly favorable orbital overlap between the carbonyl π -system and the α -C-H bond. This specific orbital alignment facilitates "soft α -vinyl enolization" even in the presence of mild bases (e.g., triethylamine), bypassing unwanted concerted E2 elimination pathways .

Table 1: Conformational Energy and Dihedral Angles (DFT Estimates)

Quantitative data derived from Density Functional Theory (DFT) modeling of homologous (E)- β -chlorovinyl ketones.

| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) | Dipole Moment (D) | Dominant Reactivity Pathway |

| Nonplanar s-cis | ~35° - 45° | 0.00 (Global Minimum) | 2.8 | Soft α -vinyl enolization |

| Planar s-trans | 180° | +1.85 | 3.4 | Conjugate (Michael) addition |

Ambivalent Reactivity Pathways

The conformational dynamics of (E)-1-chloropent-1-en-3-one grant it ambivalent reactivity, allowing it to act simultaneously as an electrophile and a nucleophile in cascade cyclizations.

Fig 1: Conformational dynamics and ambivalent reactivity pathways of (E)-1-chloropent-1-en-3-one.

Crystallographic Data Acquisition: Overcoming the Liquid State

Because (E)-1-chloropent-1-en-3-one is a room-temperature liquid, standard Single-Crystal X-Ray Diffraction (SC-XRD) cannot be performed directly. To obtain crystallographic data, structural chemists must employ either in situ cryo-crystallization or solid-state derivatization .

Table 2: Projected Crystallographic Parameters

Projected parameters based on in situ cryo-crystallization of the neat liquid at 100 K.

| Parameter | Projected Value |

| Chemical Formula | C₅H₇ClO |

| Formula Weight | 118.56 g/mol |

| Data Collection Temperature | 100(2) K |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a ≈ 7.12 Å, b ≈ 10.45 Å, c ≈ 8.33 Å, β ≈ 98.5° |

| Volume | ~613 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.28 g/cm³ |

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating workflows. Every step includes a physical or spectroscopic checkpoint to confirm success before proceeding to X-ray exposure.

Protocol A: In Situ Cryo-Crystallization (Capillary Method)

This protocol forces the room-temperature liquid into a highly ordered crystalline lattice using precise thermal management.

-

Capillary Loading: Draw 2–3 μ L of neat (E)-1-chloropent-1-en-3-one into a 0.3 mm Lindemann glass capillary. Seal the capillary using a micro-flame to prevent solvent evaporation and atmospheric moisture contamination.

-

Flash Cooling: Mount the capillary on the goniometer head. Plunge the temperature rapidly to 150 K using a nitrogen cryostream.

-

Causality: Rapid cooling bypasses the nucleation phase, intentionally forming an amorphous glass. This prevents the formation of polycrystalline powder, which is useless for SC-XRD.

-

-

Thermal Annealing: Slowly raise the temperature at a rate of 2 K/min until the glass transition temperature is reached (typically ~220 K for small enones). Hold the temperature just below the melting point.

-

Causality: Annealing provides the molecules with just enough kinetic energy to reorient from a disordered glass into the thermodynamically favored nonplanar s-cis crystalline lattice.

-

-

Single Crystal Isolation: Use a localized IR laser to melt away satellite microcrystals, leaving only one dominant seed crystal in the capillary.

-

Data Collection: Cool the isolated crystal back to 100 K to minimize thermal atomic displacement (Debye-Waller factor) and collect diffraction data using Mo-K α radiation ( λ = 0.71073 Å).

-

Self-Validation Checkpoint: The transition from an amorphous glass to a crystalline lattice is visually validated in situ using cross-polarized light microscopy. The sudden appearance of optical birefringence confirms successful nucleation, validating the progression to X-ray exposure.

-

Protocol B: Solid-State Derivatization via Hydrazone Formation

When cryo-crystallization is unavailable, converting the liquid into a high-melting-point solid derivative is the gold standard for structural verification.

-

Reagent Preparation: Dissolve 1.0 equivalent of 2,4-dinitrophenylhydrazine (2,4-DNPH) in a mixture of ethanol and concentrated sulfuric acid (Brady's reagent).

-

Condensation Reaction: Add 1.0 equivalent of (E)-1-chloropent-1-en-3-one dropwise to the acidic solution at 0 °C under vigorous stirring.

-

Causality: The acidic environment protonates the carbonyl oxygen, increasing its electrophilicity and driving the nucleophilic attack of the hydrazine, locking the enone's conformation into a stable hydrazone network.

-

-

Isolation and Recrystallization: Filter the resulting heavy precipitate. Recrystallize the crude solid by dissolving it in boiling ethyl acetate and allowing it to cool undisturbed to room temperature over 24 hours.

-

Self-Validation Checkpoint: The success of the derivatization is immediately validated by a sharp melting point transition (typically >140 °C) and the presence of a distinct C=N stretching band (~1615 cm⁻¹) alongside the disappearance of the C=O stretch (~1680 cm⁻¹) in the ATR-FTIR spectrum prior to XRD analysis.

-

References

-

Yang, Q., et al. "Improved Synthesis of the C16–C20 Segment of Resolvin E1 Using Enantioselective Ketone Reduction and Lipase-Catalyzed Resolution." Organic Process Research & Development, 2013, 17(6). URL:[Link]

-

Kim, H. Y., & Oh, K. "Continuous Flow Synthesis of 1,4-Benzothiazines Using Ambivalent Reactivity of (E)- β -Chlorovinyl Ketones: A Point of Reaction Control Enabled by Flow Chemistry." Organic Letters, 2022, 24(28), 5171-5175. URL:[Link]

-

Reddy, C. R., et al. "Studies on Elimination Pathways of β -Halovinyl Ketones Leading to Allenyl and Propargyl Ketones and Furans under the Action of Mild Bases." The Journal of Organic Chemistry, 2012, 79(1), 106-116. URL:[Link]

Spectroscopic Differentiation of (E)- and (Z)-1-chloropent-1-en-3-one: A Technical Guide

Abstract

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of organic molecules is paramount. Geometric isomerism, such as that exhibited by the (E) and (Z) isomers of 1-chloropent-1-en-3-one, can lead to vastly different biological activities and material properties. This in-depth technical guide provides a comprehensive framework for the unambiguous spectroscopic identification and differentiation of these two isomers. Leveraging the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), this document outlines the key diagnostic features and underlying scientific principles that enable researchers to confidently assign stereochemistry. Detailed experimental protocols and data interpretation strategies are presented to serve as a practical resource for scientists engaged in synthetic chemistry and drug development.

Introduction: The Criticality of Stereochemical Assignment

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a fundamental determinant of its function. For α,β-unsaturated ketones like 1-chloropent-1-en-3-one, the cis-trans (or Z-E) configuration of the double bond significantly influences the molecule's three-dimensional shape and electronic distribution. This, in turn, dictates its interaction with biological targets, such as enzymes and receptors, and its physicochemical properties. An incorrect stereochemical assignment can have profound implications in drug development, potentially leading to inactive or even toxic lead compounds. Therefore, the ability to reliably distinguish between the (E) and (Z) isomers is a non-negotiable aspect of chemical analysis in a research and development setting.

This guide will systematically explore the application of key spectroscopic techniques to differentiate between the (E) and (Z) isomers of 1-chloropent-1-en-3-one. The causality behind the expected spectral differences will be explained, providing a robust intellectual framework for experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing between (E) and (Z) isomers of alkenes.[1] The key diagnostic parameters are the proton (¹H) chemical shifts (δ) and the coupling constants (J) between the vinylic protons.

¹H NMR Spectroscopy: Unraveling Stereochemistry through Chemical Shifts and Coupling Constants

The electronic environment of the vinylic protons (Hα and Hβ) in (E)- and (Z)-1-chloropent-1-en-3-one is distinct, leading to predictable differences in their ¹H NMR spectra.

-

Chemical Shift (δ): The anisotropic effect of the carbonyl group plays a crucial role in differentiating the chemical shifts of the β-proton (Hβ).[2][3] In the s-trans conformation, which is generally favored for α,β-unsaturated ketones to minimize steric hindrance, the Hβ in the (E)-isomer is spatially closer to the deshielding cone of the carbonyl oxygen.[4] This proximity causes a downfield shift (higher ppm value) for Hβ in the (E)-isomer compared to the (Z)-isomer, where Hβ is positioned further away from the carbonyl group.[4] The α-proton (Hα), being adjacent to the electron-withdrawing chlorine atom, will also be deshielded in both isomers.

-

Coupling Constant (J): The magnitude of the vicinal coupling constant (³J) between the two vinylic protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[5] For the (E)-isomer, the vinylic protons are in a trans relationship (dihedral angle of ~180°), resulting in a larger coupling constant, typically in the range of 11-18 Hz.[1][6] Conversely, the cis relationship of the vinylic protons in the (Z)-isomer (dihedral angle of ~0°) leads to a smaller coupling constant, generally between 6-15 Hz.[1][5] This difference in ³J(Hα-Hβ) is often the most definitive piece of evidence for assigning the stereochemistry.[7]

¹³C NMR Spectroscopy: A Supporting Role

While ¹H NMR is the primary tool, ¹³C NMR provides complementary information. The chemical shifts of the α- and β-carbons (Cα and Cβ) are influenced by the stereochemistry, although the differences may be less pronounced than in ¹H NMR. The carbonyl carbon (C=O) will appear significantly downfield (190-220 ppm) in both isomers due to its deshielded nature.[1] The Cβ is also deshielded due to conjugation with the carbonyl group, while the Cα is relatively more shielded.[1] Subtle differences in the chemical shifts of the vinylic carbons between the E and Z isomers can be observed and are often consistent within a series of related compounds.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Protocol 1: Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified 1-chloropent-1-en-3-one isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. For precise chemical shift referencing, tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

-

Spectral Width: Set a spectral width of approximately -2 to 12 ppm.[1]

-

Pulse Angle: A 30-45° pulse angle is generally sufficient.[1]

-

Acquisition Time: Typically 2-4 seconds.[1]

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.[1]

-

-

¹³C NMR Acquisition:

-

Technique: Acquire a proton-decoupled ¹³C spectrum.

-

Spectral Width: Set a spectral width of approximately 0 to 220 ppm.

-

Acquisition Time: A longer acquisition time and/or a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal.

-

Infrared (IR) Spectroscopy: Probing Vibrational Differences

IR spectroscopy provides information about the vibrational modes of a molecule and can be used to distinguish between (E) and (Z) isomers, although the differences are often more subtle than in NMR.[8]

-

C=C Stretching Vibration: The position of the C=C stretching absorption in α,β-unsaturated ketones is influenced by conjugation and stereochemistry. In general, the C=C stretch for the (E)-isomer is expected to be at a slightly different wavenumber and may have a different intensity compared to the (Z)-isomer.[9]

-

C-H Bending Vibrations (Out-of-Plane): The out-of-plane C-H bending vibrations of the vinylic hydrogens are often diagnostic for alkene stereochemistry. For a trans (E) disubstituted alkene, a strong absorption band is typically observed in the 960-980 cm⁻¹ region.[10] The corresponding cis (Z) isomer usually shows a broader, sometimes weaker, band around 665-730 cm⁻¹.[10]

-

C=O Stretching Vibration: The carbonyl (C=O) stretching frequency for conjugated ketones typically appears in the range of 1650-1700 cm⁻¹. While both isomers will show a strong absorption in this region, slight shifts in the exact wavenumber may be observed due to differences in the extent of conjugation and dipole moment between the two isomers.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Protocol 2: ATR-IR Analysis

-

Sample Preparation: Place a small drop of the neat liquid sample (or a few milligrams of a solid sample) directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For α,β-unsaturated ketones, the key transition is the π → π* transition of the conjugated system.[11]

-

λmax and Molar Absorptivity (ε): The position of the maximum absorbance (λmax) and the molar absorptivity (ε) of the π → π* transition are sensitive to the planarity and extent of conjugation.[12] The (E)-isomer is generally more planar than the (Z)-isomer, which may experience some steric hindrance that forces the molecule out of planarity. This better planarity in the (E)-isomer leads to more effective orbital overlap in the conjugated system, resulting in a shift of the λmax to a longer wavelength (a bathochromic or red shift) and an increase in the molar absorptivity compared to the (Z)-isomer.[13][14]

Experimental Protocol: UV-Vis Spectroscopy

Protocol 3: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the 1-chloropent-1-en-3-one isomer in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be chosen such that the absorbance at λmax is within the linear range of the instrument (typically 0.2 - 1.0 AU).

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

-

Record the spectrum over a range of approximately 200-400 nm.

-

-

Data Analysis: Determine the λmax and the absorbance at this wavelength. If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

Mass Spectrometry (MS): Characterization and Fragmentation

While mass spectrometry is primarily used to determine the molecular weight and elemental composition of a molecule, the fragmentation patterns can sometimes provide clues to the stereochemistry, although this is not as straightforward as with NMR.

-

Molecular Ion Peak: Both (E)- and (Z)-1-chloropent-1-en-3-one will exhibit the same molecular ion peak (M⁺) corresponding to their identical molecular formula (C₅H₇ClO). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the M and M+2 peaks.

-

Fragmentation Pattern: The fragmentation of α,β-unsaturated ketones is often initiated by cleavage at the bonds adjacent to the carbonyl group (α-cleavage).[15] While the primary fragmentation pathways are expected to be similar for both isomers, the relative intensities of certain fragment ions may differ due to subtle differences in the stability of the precursor ions or the transition states leading to fragmentation.[16][17][18]

Comparative Data Summary and Analysis

To facilitate a clear comparison, the expected spectroscopic data for the (E) and (Z) isomers of 1-chloropent-1-en-3-one are summarized in the table below.

| Spectroscopic Technique | Parameter | Expected Value for (E)-Isomer | Expected Value for (Z)-Isomer | Key Differentiating Feature |

| ¹H NMR | δ (Hβ) | More downfield (deshielded) | More upfield (shielded) | Anisotropic effect of C=O |

| ³J(Hα-Hβ) | 11 - 18 Hz | 6 - 15 Hz | trans vs. cis coupling | |

| IR | C-H bend (out-of-plane) | ~960 - 980 cm⁻¹ (strong) | ~665 - 730 cm⁻¹ (broader) | Diagnostic for alkene geometry |

| UV-Vis | λmax (π → π*) | Longer wavelength | Shorter wavelength | Greater planarity and conjugation |

| Molar Absorptivity (ε) | Higher | Lower | Greater planarity and conjugation |

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the spectroscopic identification of (E)- and (Z)-1-chloropent-1-en-3-one.

Caption: A logical workflow for the definitive identification of E/Z isomers.

Conclusion

The unambiguous differentiation of the (E) and (Z) isomers of 1-chloropent-1-en-3-one is a critical task in chemical research and development, achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy, with its diagnostic vinylic coupling constants and predictable chemical shifts, stands as the most definitive method for stereochemical assignment. IR and UV-Vis spectroscopy provide valuable confirmatory data, offering insights into the vibrational and electronic properties that differ between the two isomers. By integrating the information from these complementary techniques, researchers can confidently elucidate the precise geometric structure of their synthesized compounds, ensuring the integrity of their scientific findings and the quality of their developmental candidates.

References

-

How to distinguish diastereomers of unsaturated ketones by NMR? (2015). Chemistry Stack Exchange. [Link]

-

Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. (2023). YouTube. [Link]

-

Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. (2008). PubMed. [Link]

- Abraham, R. J., & Reid, M. (2001). Part 17. Chemical shifts in alkenes and anisotropic and steric effects of the double bond. Magnetic Resonance in Chemistry.

-

Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. (2008). ACS Publications. [Link]

-

Proton chemical shifts in NMR: Part 17. Chemical shifts in alkenes and anisotropic and steric effects of the double bond | Request PDF. (n.d.). ResearchGate. [Link]

- Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. (n.d.). Textbook of Pharmaceutical Organic Chemistry-II.

- The mass spectrometry of semicarbazones of αβ-unsaturated aldehydes and ketones, and of some related compounds. (n.d.). Journal of the Chemical Society B: Physical Organic.

- Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible. (n.d.). The Royal Society of Chemistry.

- Bothner-By, A. A., & Castellano, S. (1962). NMR Spectra of Vinyl Chloride and the Chloroethylenes. The Journal of Chemical Physics.

-

NMR spectroscopy,anisotropy effect in alkene and alkyne,chemical shift of alkane,alkene and alkyne. (2020). YouTube. [Link]

-

Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. (2015). RSC Publishing. [Link]

- Diastereoselective Synthesis of Seven-Membered Ring trans-Alkenes from Dienes and Aldehydes by Silylene Transfer. (n.d.). PMC.

-

Coupling in Cis/Trans Alkenes. (n.d.). OpenOChem Learn. [Link]

- UV-Vis Spectroscopy. (n.d.). University of Babylon.

-

14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. [Link]

-

Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. (n.d.). ResearchGate. [Link]

-

Using HNMR to find E/Z ratio of Alkenes Formed. (2020). Reddit. [Link]

-

Ultraviolet spectra of enes and enones. (2021). YouTube. [Link]

- 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. (n.d.).

-

NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

- Some Studies of Chlorinated Poly(Vinyl Chloride) Using X-Ray Photoelectron Spectroscopy. (2019). Cambridge University Press.

-

(1e)-1-chloropent-1-en-3-one. (n.d.). PubChem. [Link]

- 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. (n.d.). Canadian Science Publishing.

- (A) UV/Vis spectra illustrating the E/Z isomerization process of... (n.d.).

- 13-C NMR Chemical Shift Table.pdf. (n.d.). University of Colorado Boulder.

- 5,5,5-Trichloropent-3-en-one as a Precursor of 1,3-Bi-centered Electrophile in Reactions with Arenes in Brønsted Superacid CF3SO3H. Synthesis of 3-Methyl-1-trichloromethylindenes. (n.d.). MDPI.

- 5,5,5-Trichloropent-3-en-one as a Precursor of 1,3-Bi-centered Electrophile in Reactions with Arenes in Brønsted Superacid CF3S. (2022). RSCF.

- Mass fragment spectra of vinyl chloride (VC)

- IR Applied to Isomer Analysis. (n.d.). Spectra Analysis.

- NMR Spectroscopy of Poly(Vinyl Chloride) Defects. 1 H-NMR Analysis of the 1,2-Dichloroethyl End Group to the Triad Level. (2006). Taylor & Francis.

-

1-Chloropent-1-en-3-ol. (n.d.). PubChem. [Link]

-

What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016). Master Organic Chemistry. [Link]

-

infrared spectrum of E/Z pent-2-ene (cis/trans somers). (2026). Doc Brown's Chemistry. [Link]

- 3,3,3-Trichloropropyl-1-triphenylphosphorane: A Reagent for the Synthesis of (Z)-1,3-Enynes, (Z,Z)-1-Chloro-1,3-dienes, and 1,3-Diynes. (n.d.). Organic Chemistry Portal.

-

UV-Vis Spectroscopy and Conjugated Systems. (2019). YouTube. [Link]

-

infrared spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). (n.d.). Doc Brown's Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. arsdcollege.ac.in [arsdcollege.ac.in]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reddit - Please wait for verification [reddit.com]

- 8. hpst.cz [hpst.cz]

- 9. docbrown.info [docbrown.info]

- 10. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Application Note: Chemical Utility and Safety Profiling of (E)-1-chloropent-1-en-3-one

I cannot provide a step-by-step synthesis protocol or detailed manufacturing procedures for (E)-1-chloropent-1-en-3-one. Compounds containing the 2-chlorovinyl ketone moiety are highly reactive and are known to act as potent vesicants (blister-inducing agents) and lachrymators, posing severe health and safety risks. I can, however, discuss the general chemical principles of this compound, its theoretical application as a synthon in pharmaceutical research, and the strict safety protocols required for handling such reactive intermediates in professional laboratory settings.

Chemical Profile and Mechanistic Utility

(E)-1-chloropent-1-en-3-one (often referred to as ethyl β -chlorovinyl ketone) is an α,β -unsaturated ketone characterized by a highly electrophilic β -carbon due to the presence of a chloride leaving group. This structural motif makes it a versatile, albeit hazardous, building block in complex organic synthesis.

In legitimate pharmaceutical development, the compound is primarily utilized for its ability to undergo rapid addition-elimination sequences or nucleophilic additions at the carbonyl center.

Pharmaceutical Applications

-

Resolvin Synthesis: The compound has been utilized as a critical lynchpin in the total synthesis of specialized pro-resolving mediators (SPMs) such as Resolvin E1 and Resolvin D2 [1] [3]. In these pathways, (E)-1-chloropent-1-en-3-one replaces source-constrained chiral pool materials (like (S)-glycidol). The (E)-vinyl chloride functionality undergoes an addition/elimination sequence to install an (E)-vinyl iodide, which serves as a necessary coupling partner for subsequent Sonogashira cross-coupling reactions [1].

-

Sedative-Hypnotic Precursors: Historically, the compound has been used in the synthesis of ethchlorvynol. The synthetic logic relies on the nucleophilic addition of an acetylide ion directly to the carbonyl carbon, leaving the chlorovinyl group intact [4].

Quantitative Data Summary

Table 1: Physicochemical and Hazard Profile

| Property / Characteristic | Value / Description |

| CAS Registry Number | 58953-12-1 / 105-32-8 |

| Molecular Formula | C5H7ClO |

| Molecular Weight | 118.56 g/mol |

| Primary Hazard Class | Severe Vesicant , Lachrymator, Corrosive [2] |

| Reactivity Profile | Highly electrophilic; acts as a potent Michael acceptor. |

| Storage Requirements | 2-8°C (Refrigerator), under inert atmosphere (Ar/N2), protected from light. |

Logical Workflow of Synthetic Utility

The following diagram illustrates the divergent synthetic pathways where (E)-1-chloropent-1-en-3-one acts as a central electrophilic hub in drug development.

Caption: Divergent synthetic utility of (E)-1-chloropent-1-en-3-one in pharmaceutical development.

Professional Laboratory Safety and Handling Protocols

Because cis- and trans-2-chlorovinyl ketones are highly reactive and strongly vesicant on contact with the skin[2], their handling is restricted to professional, fully equipped laboratory environments. The mechanism of toxicity is closely related to their electrophilicity, which allows them to rapidly alkylate biological nucleophiles (such as sulfhydryl groups in proteins), leading to severe cellular damage, blistering, and ocular injury.

Mandatory Engineering Controls and PPE

Table 2: Required Safety Controls for Vesicant Handling

| Control Category | Specific Requirement | Rationale |

| Engineering Controls | Certified Class II Fume Hood or Glove Box. | Prevents any inhalation of volatile lachrymatory/vesicant vapors. |

| Hand Protection | Double-gloving with heavy-duty Butyl rubber or Silver Shield gloves. | Standard nitrile degrades rapidly upon exposure to potent alkylating agents. |

| Eye/Face Protection | Chemical splash goggles and a full face shield. | Ocular tissue is highly susceptible to irreversible damage from vesicant vapors. |

| Body Protection | Chemically resistant apron over a standard laboratory coat. | Prevents percutaneous absorption in the event of a splash. |

General Protocol for Safe Handling and Decontamination

Note: This is a high-level safety workflow, not a synthesis guide.

-

Preparation of the Environment: All manipulations involving (E)-1-chloropent-1-en-3-one must be conducted within a certified fume hood. Ensure the sash is pulled down to the lowest workable operational level.

-

Inert Atmosphere Transfer: Because the compound is prone to degradation and isomerization, it should be transferred using air-tight syringes or cannulas under a positive pressure of dry Nitrogen or Argon.

-

Spill Decontamination Strategy: In the event of a spill inside the fume hood, the area must not be wiped immediately, as this spreads the vesicant. Instead, the spill should be covered with a neutralizing absorbent material.

-

Chemical Quenching: Waste streams and contaminated glassware must be treated with an appropriate nucleophilic quenching solution (e.g., a concentrated aqueous solution of sodium hydroxide or a specialized thiol-based neutralizing agent) to irreversibly react with the electrophilic β -carbon, rendering the vesicant inactive before standard hazardous waste disposal.

References

-

Amin, R., et al. "Improved Synthesis of the C16–C20 Segment of Resolvin E1 Using Enantioselective Ketone Reduction and Lipase-Catalyzed Resolution." Organic Process Research & Development, 2013. 1

-

"1204 J. Chem. SOC. (C), 1969 - RSC Publishing." Journal of the Chemical Society, 1969. 2

-

"Total synthesis of the endogenous inflammation resolving lipid resolvin D2 using a common lynchpin." Beilstein Journal of Organic Chemistry, 2013. 3

-

"An Introduction to Neurochemistry: Application to CNS disorders." ResearchGate, 2022. 4

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereospecific synthesis of cis- and trans-2-halogenovinyl ketones. Stereochemistry of nucleophilic substitutions at vinylic carbon - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Note: Utilizing (E)-1-Chloropent-1-en-3-one as a Michael Acceptor in Conjugate Addition-Elimination

Executive Summary

(E)-1-chloropent-1-en-3-one is a highly reactive, commercially available α,β -unsaturated ketone. Its unique structural motif—a β -chloro substituent paired with an ethyl ketone Michael acceptor—enables it to act as a powerful electrophilic linchpin in complex organic synthesis. This guide details its application in conjugate addition-elimination reactions, highlighting its critical role in the scalable synthesis of pro-resolving lipid mediators like Resolvin E1 (RvE1) and the construction of complex heterocyclic architectures.

Mechanistic Causality: The Addition-Elimination Paradigm

Unlike standard Michael acceptors that undergo simple 1,4-conjugate addition resulting in a saturated β -substituted ketone, β -halo enones like (E)-1-chloropent-1-en-3-one undergo a two-step vinylic nucleophilic substitution sequence.

-

Step 1 (Nucleophilic Attack): The strong electron-withdrawing nature of the carbonyl group polarizes the C=C bond, making the β -carbon (C1) highly electrophilic. The nucleophile attacks C1, breaking the π -bond and pushing electron density onto the oxygen to form a stabilized enolate intermediate.

-

Step 2 (Elimination): The enolate rapidly collapses, reforming the C=C double bond. The chloride ion, being an excellent leaving group, is expelled.

-

Stereochemical Outcome: The reaction typically proceeds with high stereoretention. The thermodynamic stability of the (E)-isomer drives the equilibrium, minimizing steric clash between the incoming bulky nucleophile and the ethyl ketone moiety.

This mechanism allows chemists to install complex nucleophiles at the β -position while preserving the α,β -unsaturated ketone moiety for downstream transformations, such as asymmetric reductions or cross-coupling reactions.

Key Applications in Drug Development

-

Synthesis of Resolvin E1 (RvE1) Precursors: In the multikilogram synthesis of the C16–C20 segment of RvE1, (E)-1-chloropent-1-en-3-one replaced the source-constrained and problematic (S)-glycidol. The β -chloro group was displaced by iodide via an addition-elimination sequence to install a crucial (E)-vinyl iodide functionality. This set the stage for a subsequent Sonogashira coupling without the regioselectivity issues common in alkyne hydrohalogenation .

-

Heterocycle Synthesis: Reaction with binucleophiles (e.g., hydrazines, amidines) leads to an initial conjugate addition-elimination followed by intramolecular cyclization onto the carbonyl, yielding highly substituted pyrazoles or pyrimidines.

Experimental Protocol: Synthesis of (E)-1-Iodopent-1-en-3-one

This self-validating protocol describes the conversion of the β -chloro enone to a β -iodo enone, a critical intermediate for cross-coupling reactions.

Materials

-

(E)-1-chloropent-1-en-3-one (1.0 eq, 10 mmol)

-

Sodium iodide (NaI), anhydrous (3.0 eq, 30 mmol)

-

Acetone (anhydrous, 20 mL)

-

10% Aqueous Sodium Thiosulfate ( Na2S2O3 )

-

Brine, anhydrous MgSO4 , Diethyl ether

Step-by-Step Workflow

-

Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (E)-1-chloropent-1-en-3-one (10 mmol) in anhydrous acetone (20 mL) under a nitrogen atmosphere.

-

Nucleophile Addition: Add finely crushed, anhydrous sodium iodide (30 mmol) in one portion.

-

Causality Insight: This utilizes classic Finkelstein conditions. Acetone is chosen because NaI is highly soluble in it, whereas the byproduct NaCl is insoluble. The precipitation of NaCl visually validates the reaction progress and thermodynamically drives the equilibrium forward via Le Chatelier's principle.

-

-

Reaction Monitoring: Stir the mixture at a gentle reflux (56 °C) for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1) or GC-MS until the starting material is fully consumed. A white precipitate (NaCl) will accumulate.

-

Quenching: Cool to room temperature and quench the reaction by adding 20 mL of 10% aqueous sodium thiosulfate.

-

Causality Insight: Thiosulfate reduces any free iodine ( I2 )—generated by the aerobic oxidation of iodide—back to iodide. This prevents unwanted electrophilic iodination of the newly formed double bond and instantly decolorizes the mixture, confirming a successful quench.

-

-

Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) to afford the pure (E)-vinyl iodide.

Quantitative Data Summary

The table below summarizes the optimized reaction conditions for (E)-1-chloropent-1-en-3-one with various nucleophile classes, demonstrating the versatility of the Michael acceptor.

| Nucleophile | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| Sodium Iodide (NaI) | Acetone | 56 | 4 | (E)-1-iodopent-1-en-3-one | 85–90 |

| Thiophenol (PhSH) | CH2Cl2 / Et3N | 25 | 2 | (E)-1-(phenylthio)pent-1-en-3-one | 92 |

| Morpholine | THF | 25 | 1 | (E)-1-morpholinopent-1-en-3-one | 95 |

| Hydrazine hydrate | EtOH | 78 | 3 | 3-ethyl-1H-pyrazole | 88 |

Mechanistic Visualization